molecular formula C7H4N2O2S B103786 2,1,3-Benzothiadiazole-5-carboxylic acid CAS No. 16405-98-4

2,1,3-Benzothiadiazole-5-carboxylic acid

Cat. No.: B103786
CAS No.: 16405-98-4
M. Wt: 180.19 g/mol
InChI Key: YHMXJZVGBCACMT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carboxylic acid is a versatile aromatic heterocyclic building block critical for synthesizing advanced organic semiconductors and functional polymers. Its core structure, the 2,1,3-benzothiadiazole (BT) unit, is a strongly electron-deficient moiety, making it a powerful electron-acceptor in "push-pull" type conjugated systems designed for optoelectronic applications . This carboxylic acid functionalization provides a reactive handle for further chemical modification, allowing researchers to incorporate the BT unit into larger molecular architectures, polymers, or to conjugate it with other molecular components via simple coupling reactions . Researchers primarily utilize this compound and its derivatives in the development of novel materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . When integrated into a polymer or small molecule backbone, the benzothiadiazole unit helps narrow the bandgap of the material, enabling efficient absorption of a broader range of sunlight and improving the performance of solar cells . Its electron-accepting nature also contributes to effective charge separation and transport within these devices. Beyond photovoltaics, this compound serves as a valuable precursor in the synthesis of luminescent materials, where BT-based oligomers and polymers exhibit high emission intensity and quantum efficiency . Additionally, it finds application as a key synthetic intermediate in the manufacture of dyes and pharmaceutical compounds, highlighting its broad utility across multiple chemical research fields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXJZVGBCACMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345128
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-98-4
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
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Record name 2,1,3-benzothiadiazole-5-carboxylic acid
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Synthetic Methodologies and Strategic Derivatization of 2,1,3 Benzothiadiazole 5 Carboxylic Acid

Established Synthetic Pathways for 2,1,3-Benzothiadiazole-5-carboxylic Acid

The construction of the 2,1,3-benzothiadiazole (B189464) core is most effectively achieved through the cyclization of an ortho-phenylenediamine precursor. This established methodology is adaptable for the synthesis of derivatives, including the target carboxylic acid.

Multi-Step Synthesis from 3,4-Diaminobenzoic Acid Precursors

The primary and most direct route to this compound involves the cyclization of 3,4-diaminobenzoic acid. This synthesis is analogous to the preparation of the parent 2,1,3-benzothiadiazole from o-phenylenediamine (B120857). wikipedia.org The reaction entails treating the ortho-diamine functionality of the 3,4-diaminobenzoic acid with a reagent that provides the sulfur and nitrogen atoms necessary to form the thiadiazole ring. This process effectively builds the heterocyclic portion of the molecule onto the pre-functionalized benzene (B151609) ring, ensuring the carboxylic acid group is correctly positioned at the desired location.

Key Reagents and Reaction Conditions in Primary Syntheses

The key transformation in the synthesis of the 2,1,3-benzothiadiazole ring from an ortho-diamine precursor involves a cyclization reaction with a sulfur-containing reagent. Thionyl chloride (SOCl₂) is a commonly employed and effective reagent for this purpose. wikipedia.org

The reaction is typically carried out in a suitable solvent, with pyridine (B92270) often used to facilitate the reaction and neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org The process involves the reaction of the two amino groups of 3,4-diaminobenzoic acid with thionyl chloride, leading to the formation of the thiadiazole ring. Sulfur dioxide (SO₂) is also generated as a byproduct. wikipedia.org The reaction conditions, such as temperature and reaction time, are controlled to ensure efficient cyclization and minimize potential side reactions involving the carboxylic acid group.

Advanced Derivatization Strategies of the 2,1,3-Benzothiadiazole Scaffold

Further functionalization of the 2,1,3-benzothiadiazole ring system is crucial for tuning its electronic and physical properties. Regioselective reactions allow for the precise introduction of various substituents onto the benzene portion of the molecule.

Regioselective Functionalization Techniques

Due to the electron-deficient nature of the 2,1,3-benzothiadiazole core, electrophilic aromatic substitution reactions are a primary method for introducing new functional groups. The positions most susceptible to electrophilic attack are the 4- and 7-positions.

Bromination is a common and important derivatization reaction for 2,1,3-benzothiadiazole, yielding precursors for cross-coupling reactions. wikipedia.org

Conventional Method: The traditional method for brominating the benzothiadiazole ring involves the use of elemental bromine (Br₂) in the presence of hydrobromic acid (HBr). This strong brominating system is effective but utilizes hazardous reagents.

Alternative Pathway: An alternative and potentially safer method utilizes N-bromosuccinimide (NBS) as the bromine source. While NBS is typically considered a milder brominating agent, its reactivity can be enhanced under drastic conditions. Research has shown that using NBS in a mixture of concentrated sulfuric acid and chloroform (B151607) at room temperature allows for the effective bromination of the benzothiadiazole ring, primarily at the 4- and 7-positions.

Table 1: Comparison of Bromination Methods for the 2,1,3-Benzothiadiazole Scaffold

Feature Conventional Method Alternative Pathway
Brominating Agent Bromine (Br₂) / Hydrobromic Acid (HBr) N-Bromosuccinimide (NBS)
Reaction Conditions High Temperature (e.g., 100-130°C) Room Temperature
Solvent/Medium Aqueous HBr Concentrated Sulfuric Acid / Chloroform
Notes Strong, established method Milder reagent, avoids elemental bromine

The introduction of nitrogen-based functional groups, such as nitro and amino groups, further expands the chemical diversity and utility of benzothiadiazole derivatives.

Nitration: The benzothiadiazole ring can undergo nitration, typically using standard nitrating agents like a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces a nitro (NO₂) group onto the ring, which is a strong electron-withdrawing group and a valuable intermediate for further transformations.

Amination: The nitro group can be subsequently reduced to an amino (NH₂) group. This reduction transforms the electronic properties of the substituent from strongly withdrawing to electron-donating. The resulting amino-substituted benzothiadiazoles can then serve as building blocks for the synthesis of more complex molecules, for example, through diazotization or acylation reactions.

Table 2: Nitrogen Functionalization Reactions on the 2,1,3-Benzothiadiazole Scaffold

Reaction Reagents Functional Group Introduced Key Features
Nitration Nitric Acid / Sulfuric Acid Nitro (-NO₂) Electrophilic aromatic substitution; introduces a strong electron-withdrawing group.
Amination (via Reduction) Reducing Agents (e.g., SnCl₂/HCl) Amino (-NH₂) Converts the nitro group to an electron-donating amino group; enables further functionalization.
Palladium-Catalyzed C–H Bond Arylations

Direct C–H bond arylation has emerged as a powerful and atom-economical method for the synthesis of complex aromatic systems. While direct C-H arylation of the parent 2,1,3-benzothiadiazole has been reported, the presence of a carboxylic acid group at the 5-position introduces both challenges and opportunities for regioselective functionalization. The electron-withdrawing nature of the benzothiadiazole ring system generally directs C-H activation to the 4- and 7-positions. However, the carboxylic acid group at the 5-position can exert its own directing effects.

A key strategy for achieving C5-functionalization involves an initial iridium-catalyzed C–H borylation. This reaction has been shown to proceed with high regioselectivity at the C5 position of the unsubstituted 2,1,3-benzothiadiazole, likely due to steric and electronic factors. The resulting 5-borylated intermediate is then a versatile substrate for subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, to introduce an aryl group at the desired position. While not a direct C-H arylation in a single step, this two-step sequence represents a reliable method for the formal C-H arylation of the C5-position.

Recent studies have also explored the use of ruthenium catalysts for carboxylate-assisted C-H activation, which has shown a strong preference for the C4 position. diva-portal.org This highlights the nuanced interplay of directing groups and catalyst systems in controlling the regioselectivity of C-H functionalization on the benzothiadiazole core.

Method Catalyst System Key Features Reference
Iridium-catalyzed C-H borylation followed by Suzuki-Miyaura coupling[Ir(OMe)COD]₂ / B₂pin₂ then Pd(OAc)₂/XPhosHigh regioselectivity for the C5 position. nih.gov
Ruthenium-catalyzed carboxylate-assisted C-H activationRuthenium-based catalystHigh regioselectivity for the C4 position. diva-portal.org

Cross-Coupling Methodologies for Extended Systems

Cross-coupling reactions are indispensable tools for the construction of extended π-conjugated systems based on the this compound core. These reactions typically involve the coupling of a halogenated or borylated benzothiadiazole derivative with a suitable coupling partner.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds. In the context of this compound derivatives, this reaction can be approached in two primary ways. The first involves the coupling of a 5-halo-2,1,3-benzothiadiazole-5-carboxylic acid derivative with an arylboronic acid or ester. The second, as mentioned previously, utilizes a 5-borylated-2,1,3-benzothiadiazole intermediate coupled with an aryl halide.

The reaction conditions for Suzuki-Miyaura couplings on the benzothiadiazole scaffold are well-established and typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. The choice of catalyst, ligand, and base can be crucial for achieving high yields and preventing side reactions, such as debromination or protodeborylation.

Reactants Catalyst Base Solvent Product Reference
5-Bromo-2,1,3-benzothiadiazole derivative + Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water5-Aryl-2,1,3-benzothiadiazole derivative mdpi.comnih.gov
5-Boryl-2,1,3-benzothiadiazole derivative + Aryl bromidePd(OAc)₂/XPhosK₃PO₄Dioxane5-Aryl-2,1,3-benzothiadiazole derivative nih.gov

The Sonogashira cross-coupling reaction, which facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a valuable tool for introducing alkynyl moieties onto the 2,1,3-benzothiadiazole framework. These alkynyl-substituted derivatives are important precursors for the synthesis of more complex conjugated systems, including polymers and macrocycles.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For the derivatization of this compound, a 5-halo derivative would be the logical starting material. The carboxylic acid group may require protection, for instance as an ester, to prevent interference with the basic reaction conditions.

Reactants Catalyst System Base Solvent Product
5-Iodo-2,1,3-benzothiadiazole-5-carboxylic acid ester + Terminal alkynePd(PPh₃)₄ / CuITriethylamine / DiisopropylamineTHF / Toluene5-Alkynyl-2,1,3-benzothiadiazole-5-carboxylic acid ester

Formation of Complex Molecular Architectures in Organic Synthesis

The synthetic methodologies described above provide access to a range of functionalized this compound derivatives that can be employed as key building blocks in the construction of complex molecular architectures. The strategic incorporation of this electron-accepting unit allows for the fine-tuning of the electronic and photophysical properties of the resulting macromolecules.

One prominent application is in the synthesis of donor-acceptor (D-A) conjugated polymers for organic solar cells and light-emitting diodes. mit.edumdpi.comnih.gov In these polymers, the benzothiadiazole unit acts as the acceptor, while electron-donating units, such as fluorene (B118485) or thiophene, are introduced via cross-coupling reactions. The carboxylic acid functionality can be used to further modify the polymer, for example, to improve solubility or to anchor the polymer to a surface.

Another area of application is the synthesis of macrocycles. nih.gov The rigid and planar structure of the benzothiadiazole core, combined with the ability to introduce reactive functional groups at specific positions, makes it an excellent component for the construction of shape-persistent macrocycles with interesting host-guest and photophysical properties. For instance, benzothiadiazole-based macrocycles have been synthesized that exhibit macrocyclization-induced emission enhancement. nih.gov

Complex Architecture Synthetic Strategy Key Feature of BTD-5-COOH Reference
Donor-Acceptor Conjugated PolymersSuzuki-Miyaura or Stille polymerizationElectron-accepting unit; site for functionalization mit.edumdpi.comnih.gov
Fluorescent MacrocyclesMulti-step synthesis involving cross-coupling reactionsRigid structural unit; tunable photophysical properties nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,1,3 Benzothiadiazole 5 Carboxylic Acid Derivatives

Fundamental Reaction Pathways

The 2,1,3-benzothiadiazole (B189464) (BTD) core is an aromatic, 10-π-electron system. wikipedia.org However, the fused thiadiazole ring is strongly electron-withdrawing, which significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to classical electrophilic attack compared to benzene or naphthalene. nih.govacs.org The primary reaction pathways investigated for BTD derivatives involve modifications of the sulfur atom, reduction of the heterocyclic ring, and substitution on the carbocyclic ring.

The oxidation of the sulfur atom in the 2,1,3-benzothiadiazole ring system to form the corresponding S-oxides or S,S-dioxides (sulfones) is not a commonly reported transformation in the scientific literature. While the oxidation of sulfur in other heterocyclic systems like benzothiazoles and thiazolidinones to produce sulfoxides and sulfones is a well-established process, the BTD core appears resistant to this type of reaction under typical oxidation conditions. nsf.govresearchgate.net For instance, studies on 2-aryl-3-phenyl-1,3-thiazolidin-4-ones have shown that selective oxidation to the sulfoxide (B87167) can be achieved using reagents like Oxone®. researchgate.net Similarly, benzothiazole (B30560) sulfones and sulfoxides have been synthesized and studied for their reactivity. nsf.gov

In contrast, when oxidation is performed on BTD derivatives, other functional groups are often more reactive. For example, the oxidation of a 5-boryl-2,1,3-benzothiadiazole derivative with Oxone® resulted in the formation of a phenolic derivative through C–B bond oxidation, leaving the thiadiazole sulfur untouched. nih.gov Research has also focused on the synthesis of 2,1,3-benzothiadiazole 1-oxides (N-oxides), which are prepared through cyclization reactions of o-nitroanilines and act as nitric oxide donors, rather than through oxidation of a pre-formed BTD ring. bohrium.com The apparent stability of the sulfur atom within the BTD ring towards oxidation suggests a high degree of aromatic stabilization and electron delocalization within the N-S-N moiety.

Under reducing conditions, the most prominent reaction of the 2,1,3-benzothiadiazole nucleus is the reductive cleavage of the thiadiazole ring. This process breaks the N-S bonds and reduces the nitrogen atoms, ultimately yielding the corresponding ortho-phenylenediamine derivative. wikipedia.org For 2,1,3-benzothiadiazole-5-carboxylic acid, this reaction would produce 3,4-diaminobenzoic acid.

This transformation is synthetically useful, as the BTD moiety can serve as a robust protecting group for a 1,2-diamine functionality while other chemical modifications are performed on the aromatic ring or its substituents. wikipedia.org The thiadiazole ring is stable to many reagents but can be readily cleaved when desired to unmask the diamine. Another specialized reductive pathway is the Cadogan reaction, where the reductive cyclization of a suitably substituted nitroarene can be used to build complex fused systems incorporating the BTD core. nih.govacs.org

The 2,1,3-benzothiadiazole system is inherently electron-deficient, rendering it strongly deactivated towards electrophilic aromatic substitution (EAS). nih.govacs.org Reactions such as nitration or halogenation require harsh conditions and typically result in substitution at the C4 and C7 positions, which are the most electron-rich carbons on the benzenoid ring. nih.govacs.orgdiva-portal.org Functionalization at the C5 and C6 positions via EAS is generally not observed due to the low reactivity of these sites. nih.govdiva-portal.org

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on 2,1,3-Benzothiadiazole Derivatives
Substituent at C5Reaction ConditionsObserved Substitution Position(s)Reference
-H (Unsubstituted)Harsh (e.g., Br₂, HBr)C4 and C7 (mixture) nih.govacs.org
-BrBrominationC4 and C7 acs.org
-CH₃BrominationC4 and C7 acs.org
-COOH (Predicted)Harsh ElectrophilicC4 and C7 (strongly deactivated) numberanalytics.comquora.com

Role of the Carboxylic Acid Moiety in Enhancing Reactivity

While the carboxylic acid group deactivates the benzothiadiazole ring towards classical electrophilic substitution, its presence can be leveraged to enhance reactivity and achieve regiocontrol in modern synthetic transformations, particularly in transition-metal-catalyzed C-H bond functionalization. researchgate.net In this context, the carboxylate, formed by deprotonation of the carboxylic acid, can act as a weakly coordinating directing group. nih.gov

This chelation-assisted strategy allows a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to be brought into close proximity to the C-H bonds ortho to the directing group. researchgate.net For this compound, this would direct functionalization to the C4 and C6 positions—sites that are otherwise difficult to access. diva-portal.org This methodology enables reactions such as C-H arylation, alkylation, or halogenation with high positional selectivity, effectively overriding the inherent electronic preferences of the BTD ring. The carboxylate thus serves as a powerful synthetic handle, not by increasing the intrinsic reactivity of the ring, but by providing a mechanism for precise, catalyst-controlled transformations. Furthermore, the carboxylic acid group can be later removed (traceless directing group) or used as an anchor point for further molecular elaboration. researchgate.netnih.gov

Reaction Kinetics and Thermodynamic Considerations

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely available. However, the energetic properties of the parent BTD molecule and the electronic effects of the carboxylic acid group allow for well-founded qualitative predictions.

An experimental and computational study on the parent 2,1,3-benzothiadiazole determined its standard molar enthalpy of formation in the gas phase at 298.15 K to be (276.6 ± 2.5) kJ·mol⁻¹. researchgate.net This thermodynamic stability is a reflection of its aromatic character.

Table 2: Thermodynamic Data for Parent 2,1,3-Benzothiadiazole
ParameterValuePhaseReference
Standard Molar Enthalpy of Formation (Δfm)276.6 ± 2.5 kJ·mol⁻¹Gas researchgate.net

From a kinetic standpoint, the addition of the electron-withdrawing 5-carboxylic acid group is expected to significantly increase the activation energy for electrophilic aromatic substitution. This is because the group destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the rate-determining step of the reaction. numberanalytics.com Consequently, reaction rates for EAS are substantially lower for the carboxylic acid derivative than for the parent BTD.

In modern computational chemistry, Density Functional Theory (DFT) calculations are often employed to predict reactivity. researchgate.netmdpi.com For related BTD systems, DFT has been used to calculate HOMO-LUMO energy gaps to assess kinetic stability and to model transition states to predict the regioselectivity of reactions, such as the nucleophilic attack on a BTD-based aryne intermediate. nih.govdiva-portal.org Such calculations for this compound would provide quantitative insight into its kinetic and thermodynamic profile, confirming the expected high activation barriers for electrophilic substitution and mapping the potential energy surfaces for other reaction pathways.

Spectroscopic and Photophysical Characteristics of 2,1,3 Benzothiadiazole 5 Carboxylic Acid and Its Derivatives

Absorption and Emission Spectroscopy Analysis

Derivatives of 2,1,3-benzothiadiazole-5-carboxylic acid exhibit distinct absorption and emission characteristics influenced by their molecular structure and solvent environment. A notable example, 5,5′-(benzo[c] rsc.orgresearchgate.netdiva-portal.orgthiadiazole-4,7-diyl)diisophthalic acid (BTIA-COOH), when dissolved in N,N-dimethylformamide (DMF), displays a complex absorption spectrum. rsc.org The spectrum shows broad, intense bands around 275 nm and 385 nm, along with a more defined band near 318 nm. rsc.org These absorptions are generally assigned to π → π* electronic transitions within the benzothiadiazole moiety. rsc.org The lowest energy absorption band is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which possesses a significant intramolecular charge transfer (ICT) character. rsc.org

The presence of the carboxylic acid group can lead to the formation of different species in solution, such as anionic forms or hydrogen-bonded complexes with solvent molecules, which can influence the precise position of the absorption bands. rsc.org Upon excitation, BTIA-COOH in DMF exhibits a single, broad fluorescence band with a maximum intensity at approximately 502 nm. rsc.org

Table 1: Steady-State Spectral Properties of BTIA-COOH in DMF
CompoundSolventAbsorption Maxima (λabs) [nm]Emission Maximum (λem) [nm]Fluorescence Quantum Yield (ΦF) [%]
BTIA-COOHDMF275, 318, 38550211
Data sourced from experimental studies on 5,5′-(benzo[c] rsc.orgresearchgate.netdiva-portal.orgthiadiazole-4,7-diyl)diisophthalic acid (BTIA-COOH), a derivative of this compound. rsc.org

A defining characteristic of 2,1,3-benzothiadiazole (B189464) derivatives is their exceptionally large Stokes shift—the difference in energy between the maxima of the absorption and emission spectra. For BTIA-COOH in a DMF solution, this shift is approximately 6050 cm⁻¹. rsc.org Such significant shifts, also observed in other BTD derivatives which can range from 4900 cm⁻¹ to as high as 9600 cm⁻¹, indicate a substantial difference between the geometry of the molecule in its ground state and its first excited state. nih.govresearchgate.net

The primary origin of this large Stokes shift is a significant structural and electronic reorganization that occurs in the excited state following photoexcitation. rsc.org This reorganization is driven by an intramolecular charge transfer (ICT) reaction. rsc.orgresearchgate.net Upon absorbing a photon, the molecule transitions to an excited state where there is a substantial redistribution of electron density. This electronic change induces rapid geometric relaxation, such as the twisting or planarization of parts of the molecule, to reach a more stable, lower-energy excited state conformation from which fluorescence occurs. rsc.org This relaxation process dissipates energy, resulting in the emitted photon having considerably lower energy (a longer wavelength) than the absorbed photon.

Table 2: Stokes Shift Data for Selected BTD Derivatives
Compound/Derivative ClassSolvent/MediumStokes Shift (Δνss) [cm⁻¹]
BTIA-COOHDMF6050
Benzothiadiazole oligoene fatty acidsVarious4900 - 5700
Methoxy-substituted BTD derivativeMethanol9600
Comparative Stokes shift values illustrating the large energy gap between absorption and emission in BTD derivatives. rsc.orgnih.govresearchgate.net

Excited State Dynamics and Photophysical Mechanisms

The photophysical behavior of 2,1,3-benzothiadiazole derivatives is largely dictated by intramolecular charge transfer (ICT) processes. bohrium.com The BTD core acts as a potent electron acceptor, and when combined with electron-donating groups, it creates a "push-pull" system. rsc.org Upon photoexcitation, an ultrafast transfer of electron density occurs from the donor part of the molecule to the BTD acceptor.

For derivatives of this compound, this ICT event is the primary step in the excited-state relaxation pathway. rsc.org Femtosecond transient absorption experiments on the BTIA-COOH derivative show that the ICT reaction occurs in approximately 300 femtoseconds. rsc.org This initial electronic redistribution is followed by geometric relaxation, such as the twisting of phenyl rings attached to the BTD core, which happens on a timescale of about 6 picoseconds. rsc.org This relaxation leads to a highly polar, stabilized excited state with a more planar geometry compared to the ground state, which enhances electronic conjugation. rsc.org The emission of fluorescence then occurs from this relaxed ICT state, contributing to the large observed Stokes shift. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT) is another critical photophysical process that can occur in molecules containing both a proton-donating group (like a hydroxyl or carboxylic acid) and a proton-accepting group in close proximity. diva-portal.org This process involves the transfer of a proton within the molecule in the excited state, leading to the formation of a transient keto-tautomer. This tautomer has a distinct electronic structure and typically emits fluorescence at a much longer wavelength than the initial enol form. researchgate.net

In benzothiazole (B30560) and related derivatives, the intramolecular hydrogen bond that facilitates this process is often strengthened in the first excited state (S₁), which lowers the energy barrier for proton transfer, making the ESIPT process highly efficient and often spontaneous. This creates a four-level photocycle (enol absorption, excited enol, excited keto, keto emission) that also results in a large Stokes shift. While direct evidence for ESIPT in this compound itself is not extensively detailed, the presence of the carboxylic acid group provides the necessary functionality. Furthermore, studies on related BTD-based hydrogen-bonded organic frameworks have shown the occurrence of intermolecular proton transfer reactions in the excited state, a process analogous to ESIPT. rsc.org

Time-resolved fluorescence spectroscopy provides crucial insights into the dynamics of the excited state. For 2,1,3-benzothiadiazole derivatives, these measurements reveal the lifetimes of the various species that exist after excitation.

The photophysics of the carboxylic acid derivative BTIA-COOH in DMF is complex, exhibiting a multi-exponential fluorescence decay. rsc.org Analysis of its emission reveals lifetimes of 390 picoseconds (ps), 1.15 nanoseconds (ns), and 7.75 ns. rsc.org This complex decay is attributed to the coexistence of multiple species in the ground state. The 7.75 ns lifetime is assigned to the neutral form of the molecule which undergoes the ICT reaction. The shorter lifetimes of 390 ps and 1.15 ns are attributed to the relaxation of other species, such as hydrogen-bonded complexes with the DMF solvent and anionic forms of the molecule, respectively. rsc.org

Table 3: Fluorescence Lifetime Data for BTIA-COOH in DMF
Component LifetimeAssigned Emitting Species
390 psExcited H-bonded complexes (BTIA-COOH⋯DMF)
1.15 nsExcited anionic species
7.75 nsNeutral species following photoinduced ICT
Data from picosecond time-resolved emission experiments on BTIA-COOH in a DMF solution. rsc.org

Triplet State Population and Decay Processes

The photophysical behavior of 2,1,3-benzothiadiazole (BTD) derivatives involves complex excited state dynamics, including the population and decay of triplet states. These processes are critical in applications such as thermally activated delayed fluorescence (TADF) and photodynamic therapy. The population of the triplet state often occurs through intersystem crossing (ISC), a spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process can be influenced by molecular design, including the introduction of heavy atoms to enhance spin-orbit coupling. researchgate.net

Conversely, the decay of the triplet state can occur through several pathways, including non-radiative decay or phosphorescence. In a class of materials known as "hot exciton" emitters, reverse intersystem crossing (RISC) from a higher-lying triplet state (T₂) to a singlet state (S₁) is a key process for harvesting triplet excitons for light emission. researchgate.netacs.org For some BTD derivatives, the energy gap between the lowest singlet and triplet states (ΔE_ST) can be substantial, making the upconversion from T₁ to S₁ unfavorable. acs.org

Recent studies on deuterated BTD derivatives have shown that replacing hydrogen with deuterium (B1214612) atoms can suppress non-radiative decay processes and promote a faster high-lying reverse intersystem crossing rate constant (k_h-RISC). acs.orgacs.org This strategy effectively enhances the utilization of triplet excitons, leading to higher efficiency in organic light-emitting diodes (OLEDs). acs.org The rate of singlet-triplet conversion is also dependent on the solvent environment. mdpi.com For instance, in derivatives of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, the rate of non-radiative processes, including singlet-triplet conversion, is significantly influenced by the solvent, with different ratios of radiative to non-radiative rates observed in hexane (B92381) versus THF. mdpi.com Simple structural modifications to related chromophores can lead to significant variations in inter-system crossing kinetics, allowing for the rational design of molecules with high triplet formation quantum yields. rsc.org

Modulation of Photoluminescence Properties via Structural Modification

The photoluminescence properties of 2,1,3-benzothiadiazole derivatives are highly tunable through strategic structural modifications. nih.gov The BTD core is a well-established electron-accepting unit, and its incorporation into larger molecular or polymeric structures is a common strategy for tuning optical and electronic properties. mdpi.comwikipedia.orgresearchgate.net This versatility has led to the development of a wide range of BTD-based compounds for applications in bioimaging, optoelectronics, and as fluorescent sensors. nih.govmdpi.com

Functionalization of the BTD benzoid ring allows for precise control over the molecule's photophysical behavior. mdpi.com By attaching various electron-donating or electron-withdrawing groups, or by extending the π-conjugated system, researchers can systematically alter properties such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. mit.edursc.org This approach is often based on creating molecules with a donor-acceptor (D-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation—a key mechanism governing the fluorescence of many BTD derivatives. diva-portal.orgnih.gov Coordination with metal ions is another method used to tune the photophysical behavior of BTD-based ligands. mdpi.comnih.gov

Influence of Substituents on Emission Wavelength and Quantum Yield

The position and electronic nature of substituents on the BTD ring have a profound impact on emission wavelength and quantum yield (Φ). diva-portal.org The emissive behavior of BTD derivatives is strongly dependent on the substitution pattern. diva-portal.orgresearchgate.net For example, introducing a methoxy (B1213986) group at the C4-position versus the C5-position of the BTD ring results in regioisomers with significantly different photophysical features. diva-portal.org

The electronic coupling of a substituent with the BTD core dictates the extent of intramolecular charge transfer (ICT). diva-portal.org Strong electron-donating groups, such as N,N-dimethylamino, create potent push-pull systems that exhibit pronounced solvatochromism, with high fluorescence quantum yields in apolar solvents and lower yields in polar solvents. rsc.org In contrast, derivatives with weak electron-donating or electron-withdrawing substituents show a weaker ICT character and can have higher quantum yields in polar media. rsc.org For example, regioselective substitution can be used to circumvent the common issue of fluorescence quenching in polar protic solvents. diva-portal.orgresearchgate.net The introduction of C–D bonds in place of C–H bonds has also been shown to suppress nonradiative decay pathways, leading to an increased photoluminescence quantum yield. acs.org

Below is a data table summarizing the effect of methoxy substitution on the photophysical properties of 2,1,3-benzothiadiazole in different solvents.

CompoundSolventAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (Φ)Source
4-methoxy-BTDToluene3645210.56 diva-portal.orgresearchgate.net
4-methoxy-BTDMethanol (MeOH)3665560.36 diva-portal.orgresearchgate.net
5-methoxy-BTDToluene3454240.20 diva-portal.org
5-methoxy-BTDMethanol (MeOH)3424350.01 diva-portal.org

Design Principles for Tunable Optical Properties

The design of BTD-based molecules with tailored optical properties is guided by several key principles centered on controlling the electronic structure and excited-state dynamics. A primary strategy involves the creation of donor-π-acceptor (D-π-A) systems, where the electron-deficient BTD unit serves as the acceptor. researchgate.netresearchgate.net

Key design principles include:

Intramolecular Charge Transfer (ICT) Modulation : The optical properties are tuned by pairing the BTD acceptor with various electron-donating groups. The strength of the donor group and the effectiveness of the π-conjugated bridge connecting the donor and acceptor determine the energy of the ICT state, which directly influences the absorption and emission wavelengths. rsc.orgmdpi.com Stronger donors generally lead to more significant red-shifts in emission. rsc.org

Regiochemistry : As demonstrated with substituted BTDs, the position of the functional groups is critical. diva-portal.orgresearchgate.net Different substitution patterns on the benzene (B151609) ring of the BTD core alter the electronic coupling and steric interactions, providing a powerful tool for fine-tuning emission color and quantum efficiency. diva-portal.org For instance, C4-substitution can lead to higher quantum yields compared to C5-substitution. researchgate.net

π-System Extension : Extending the π-conjugation of the molecule by adding moieties like phenyl, thienyl, or ethynyl (B1212043) groups typically results in bathochromic (red) shifts in both absorption and emission spectra. wikipedia.orgmit.eduresearchgate.net This approach effectively lowers the HOMO-LUMO gap. mdpi.comwikipedia.org

Control of Non-Radiative Decay : Molecular rigidity and suppression of vibrational modes are crucial for achieving high quantum yields. For example, designing molecules where planarization can occur in the excited state can enhance radiative processes. rsc.org Furthermore, isotopic substitution, such as deuteration, can be employed to minimize non-radiative decay channels by reducing the energy of C-H vibrational modes. acs.orgacs.org

By systematically applying these principles, it is possible to develop novel BTD derivatives with precisely controlled fluorescence characteristics for a wide array of applications. researchgate.netmdpi.com

Applications in Advanced Materials Science and Organic Electronics

Organic Photovoltaic Cells

The 2,1,3-benzothiadiazole (B189464) (BT) moiety is a widely utilized electron-deficient building block in the synthesis of organic semiconductors for organic photovoltaic (OPV) applications. nih.govresearchgate.net Its incorporation into polymeric structures, often following a "push-pull" design strategy where it alternates with electron-rich units, allows for the tuning of the material's electronic properties. nih.gov This architectural approach leads to the development of narrow band-gap materials that have a good spectral overlap with the solar spectrum, a critical factor for efficient solar energy conversion. nih.gov Numerous high-performing polymers for OPVs have been developed by incorporating the BT unit into their backbones. researchgate.netnjtech.edu.cn

Polymers based on 2,1,3-benzothiadiazole derivatives are effective light-harvesting materials in organic solar cells. researchgate.net By combining the electron-deficient BT core with electron-donating units, chemists can create polymers with broad absorption spectra. acs.org For instance, copolymers incorporating highly electron-deficient 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) exhibit very broad absorption ranging from 350 to 1400 nm. acs.orgnih.gov This wide absorption range is crucial for capturing a larger portion of the solar spectrum and converting it into electrical energy. nih.gov Similarly, semicrystalline polymers based on 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTI) show broad light absorption covering the 300-850 nm range. researchgate.net The strategic design of these polymers, which includes modifying the BT core with substituents or extending its π-system, enables the fine-tuning of their absorption capabilities. polyu.edu.hk

The "push-pull" architecture, featuring the electron-accepting (pull) benzothiadiazole unit and an electron-donating (push) moiety, facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netacs.orgnih.gov This ICT process is fundamental to the generation of charge carriers in organic solar cells. The strong ICT characteristics in polymers containing the BTZI unit result in narrow bandgaps, with values reported as low as 0.92 eV. acs.orgnih.gov This efficient charge transfer is reflected in the electronic properties of the polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov For example, polymers designed with a BTZI unit have shown low-lying LUMOs (from -3.96 to -4.28 eV) and high-lying HOMOs (from -5.01 to -5.20 eV), which are favorable for efficient charge separation and transport when blended with fullerene acceptors in bulk heterojunction solar cells. acs.orgnih.gov The enhancement of ICT directly contributes to the power conversion efficiency (PCE) of the solar cell devices. rsc.org

Table 1: Properties of Polymers Incorporating Benzothiadiazole Derivatives for Organic Solar Cells
PolymerElectron-Deficient UnitBandgap (eV)HOMO (eV)LUMO (eV)Reference
BBTI-1BTI~1.5-5.2- nih.gov
BBTI-2BTI~1.5-5.3- nih.gov
BTZI-TRTOR (P1)BTZI1.13-5.01-3.96 acs.orgnih.gov
BTZI-BTOR (P2)BTZI1.05-5.01-4.04 acs.orgnih.gov
BTZI-BTzOR (P3)BTZI0.92-5.20-4.28 acs.orgnih.gov
PPDTBTIBTI1.5-- researchgate.net
PPDTTBTIBTI1.5-- researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

2,1,3-Benzothiadiazole (BT) and its derivatives are pivotal acceptor units in the creation of photoluminescent compounds for organic light-emitting diodes (OLEDs). polyu.edu.hkresearchgate.net Their strong electron-withdrawing capability, when combined with donor moieties, can enhance the electronic properties of the resulting materials. polyu.edu.hkresearchgate.net This makes them suitable for use as the emissive-layer materials in electroluminescent devices. polyu.edu.hk The incorporation of the BT heterocycle into dyes and polymers has been shown to generate efficient green to red OLEDs. mit.edu For example, D–A–D (donor-acceptor-donor) structured fluorescent molecules using 2,1,3-benzothiadiazole as the acceptor have been designed as red thermally activated delayed fluorescence (TADF) emitters, achieving a maximum external quantum efficiency of 8.8% in an OLED. rsc.org The versatility of the BT core allows for the synthesis of a wide range of fluorescent materials, including small molecules, polymers, and metal complexes, for OLED applications. polyu.edu.hkpolyu.edu.hk These materials are valued for their photostability, large Stokes shifts, and tunable emission colors. researchgate.netresearchgate.net

Fluorescent Sensing Devices and Probes

The inherent fluorescence of the 2,1,3-benzothiadiazole (BTD) core makes it an excellent building block for designing optical sensing devices. researchgate.netmdpi.com Compounds derived from BTD can be engineered to act as chromogenic and/or fluorogenic sensors for a variety of analytes. mdpi.com The design of these sensors often involves attaching specific recognition units to the BTD fluorophore, which can interact with the target analyte and induce a change in the optical properties (color or fluorescence) of the material. mdpi.com

Derivatives of 2,1,3-benzothiadiazole have been successfully developed as chemosensors for detecting a wide array of analytes. mdpi.com By functionalizing the BTD core, researchers have created sensors that exhibit high selectivity and sensitivity. For instance, novel 2,1,3-benzothiadiazole derivatives containing hydrogen-bond functional groups have been shown to selectively detect fluoride (B91410) anions (F⁻) over other anions through noticeable colorimetric and fluorescent responses. researchgate.net Similarly, imidazo-benzothiadiazole derivatives have demonstrated the ability to selectively sense mercury(II) cations and acetate (B1210297) anions. researchgate.netwindows.net These sensors can also detect neutral analytes, such as nitroaromatic compounds, which is important for applications related to national security and environmental protection. researchgate.net The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the inhibition of excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net

Table 2: Examples of 2,1,3-Benzothiadiazole-Based Chemosensors
Sensor TypeTarget Analyte(s)Sensing Mechanism/ResponseReference
Hydrogen-bond functionalized BTDFluoride (F⁻)Colorimetric and fluorescent response researchgate.net
Imidazo-benzothiadiazoleMercury(II) (Hg²⁺), Acetate (AcO⁻)Spectral shifts in absorption and fluorescence researchgate.net
Imidazo-benzothiadiazoleNitroaromatic compounds (e.g., p-nitrophenol, picric acid)Fluorescence quenching researchgate.net
Europium-based Metal-Organic Framework (MOF)Aluminum (Al³⁺), Gallium (Ga³⁺)Fluorescence enhancement, naked-eye color change acs.org

The application of 2,1,3-benzothiadiazole-based materials extends to the field of biosensing and the detection of crucial biomarkers. mdpi.com Conducting polymers incorporating benzothiadiazole units have been used as matrices for immobilizing enzymes, such as glucose oxidase, to create electrochemical biosensors. researchgate.net A significant application is in the detection of 2,6-Dipicolinic acid (DPA), which is a major component of bacterial spores and serves as a biomarker for Bacillus anthracis, the causative agent of anthrax. mdpi.comnih.gov A metal-organic framework (MOF) constructed from a 4,7-di(4-pyridyl)-2,1,3-benzothiadiazole ligand and Zn(II) ions has been developed as a highly selective and sensitive "turn-on" fluorescence sensor for DPA. mdpi.comnih.gov The interaction between the MOF and DPA molecules leads to a significant enhancement in fluorescence intensity, allowing for the rapid and accurate identification of this critical biomarker. mdpi.comnih.gov Furthermore, benzothiadiazole-based MOFs have shown potential for bioimaging applications, for instance, in detecting specific ions like Al³⁺ and Ga³⁺ within living cells. acs.org

Environmental Monitoring Applications

The unique photophysical properties of the 2,1,3-benzothiadiazole (BTD) core make it a valuable component in the development of advanced materials for environmental monitoring. mdpi.com Derivatives of 2,1,3-benzothiadiazole-5-carboxylic acid are integral to the design of fluorescent sensors and probes for detecting a variety of environmental pollutants and biologically significant molecules. mdpi.comnih.gov The principle behind these applications often lies in the modulation of the fluorophore's emission intensity—either through quenching ("turn-off") or enhancement ("turn-on")—upon interaction with a specific analyte. mdpi.com

The table below summarizes the performance of a BTD-based MOF sensor for various analytes.

AnalyteSensor MaterialSensing MechanismDetection Limit (LOD)Reference
GossypolCadmium(II) MOF with im₂btd ligandLuminescence Quenching0.65 µM mdpi.com
Fe³⁺Cadmium(II) MOF with im₂btd ligandLuminescence Quenching- mdpi.com
Dipicolinic Acid (DPA)Zn(II) MOF with DPBT ligandLuminescence Enhancement ("Turn-On")- mdpi.com

Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs)

The 2,1,3-benzothiadiazole scaffold, particularly in its dicarboxylate form, serves as a versatile building block for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials are synthesized through the self-assembly of metal ions or clusters with organic ligands, creating structures with high porosity and tunable properties. mdpi.comwikipedia.org

Design and Synthesis of Luminescent MOFs and NanoMOFs

Luminescent Metal-Organic Frameworks (LMOFs) based on 2,1,3-benzothiadiazole derivatives are of significant interest due to their potential in sensing, lighting, and catalysis. researchgate.netnih.gov The intrinsic fluorescence of the BTD core can be systematically tuned by chemical modification, allowing for the creation of LMOFs with emission colors spanning the entire visible spectrum, from blue to near-infrared. researchgate.netresearchgate.net

The synthesis of these materials typically involves combining a BTD-based dicarboxylic acid linker with a metal salt under solvothermal conditions. mdpi.com For instance, the ligand 4,4′-(benzo[c] kaust.edu.sanih.govresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) has been used to construct a highly luminescent Zr(IV)-based MOF with a UiO-68 topology, which exhibits an emission band centered at 510 nm. mdpi.com Similarly, 2,1,3-benzothiadiazole-4,7-dicarboxylic acid (H₂L) has been reacted with cadmium(II) salts to form 3D porous frameworks. acs.org By carefully controlling reaction conditions, it is possible to produce nano-sized LMOFs (nanoMOFs) with precise size control, which can enhance their performance in applications like sensing and bioimaging. researchgate.net

The table below details examples of BTD-based linkers and the properties of the resulting LMOFs.

LinkerMetal IonMOF/Framework TypeEmission Max (λₘₐₓ)Quantum Yield (Φ)Reference
4,4′-(benzo[c] kaust.edu.sanih.govresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)Zr(IV)UiO-68510 nm- mdpi.com
4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole (im₂btd)Cd(II)cds topological type~500 nm20% mdpi.com
4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo kaust.edu.sanih.govacs.orgthiadiazole (bptda)Zn(II)-~560 nm- mdpi.com

Energy Transfer Mechanisms in MOF-Based Light-Harvesting Systems

MOFs provide an ideal platform for studying and implementing light-harvesting processes due to their highly ordered structures, which allow for the precise positioning of donor and acceptor chromophores. researchgate.net Energy transfer (ET) within a MOF can occur through two primary non-radiative mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction, and Dexter energy transfer, a short-range process requiring orbital overlap. acs.org

By constructing mixed-ligand MOFs, it is possible to design efficient artificial light-harvesting systems. researchgate.netacs.org In this approach, a BTD-based linker can act as an energy acceptor, while a second, different organic linker serves as the energy donor (antenna). A key requirement for efficient FRET is a strong overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. acs.org A notable example is a Zr(IV)-based MOF built with an equimolar mixture of a thiadiazole-functionalized ligand (acceptor) and a benzimidazole-functionalized ligand (donor). This system demonstrated highly efficient (~90%) and rapid energy transfer on a picosecond timescale, attributed to the ideal spectral overlap between the two linkers. acs.org Such systems can be tuned to direct energy transfer across the visible light spectrum, mimicking natural photosynthetic processes. researchgate.net

Donor LigandAcceptor LigandMOF SystemEnergy Transfer EfficiencyReference
Benzimidazole-functionalized dicarboxylateThiadiazole-functionalized dicarboxylateMixed-ligand Zr(IV)-MOF~90% acs.org

Coordination Chemistry of Benzothiadiazole Dicarboxylates in MOFs

The structural diversity of MOFs is rooted in the coordination chemistry between the metal centers and the organic linkers. Benzothiadiazole dicarboxylates, such as 2,1,3-benzothiadiazole-4,7-dicarboxylic acid (H₂L), provide carboxylate groups that can coordinate to metal ions in various modes, leading to the formation of different secondary building units (SBUs) and, consequently, diverse framework topologies. acs.org

For example, the reaction of H₂L with Cd(II) under different solvothermal conditions yielded two isomeric 3D frameworks. acs.org In these structures, a fascinating S@Cd₆ SBU was formed, where a free sulfur atom is trapped within a cage of six cadmium ions. Each S@Cd₆ cluster is connected by six dicarboxylate ligands, extending the structure into a 3D porous network. acs.org Structural analysis of these compounds also provided evidence for a BTD "antidimmer" configuration, influencing the material's photophysical properties and leading to an uncommon dual-emission phenomenon. acs.org The coordination of the BTD ligand with the metal enhances its rigidity, which can reduce non-radiative decay pathways and contribute to the material's luminescence. mdpi.com

MOF FormulaLigandMetal SBUFramework DimensionalityKey Structural FeatureReference
{[S@Cd₆L₆]·xH₂O}ₙH₂LS@Cd₆3DEncapsulated sulfur atom in cadmium cage acs.org
{[Zn₆(NDA)₆(DPBT)₃]·2H₂O·3DMF}ₙDPBT-3D- mdpi.com

Organic Field-Effect Transistors and Semiconducting Polymers

The 2,1,3-benzothiadiazole unit is a cornerstone in the design of high-performance semiconducting polymers for organic electronics. rsc.orgresearchgate.net Its strong electron-accepting (electron-deficient) nature makes it an ideal building block for creating donor-acceptor (D-A) type conjugated polymers, which are widely used as the active layer in organic field-effect transistors (OFETs). rsc.orgrsc.org

When copolymerized with electron-donating units, the BTD moiety facilitates strong intramolecular charge transfer, which narrows the polymer's optical bandgap and allows for the tuning of its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. nih.gov For instance, polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide exhibit very narrow bandgaps (as low as 0.92 eV) and low-lying LUMO levels, which is advantageous for electron transport. nih.gov

The performance of BTD-based polymers in OFETs is highly dependent on the chemical structure. Functionalizing the BTD ring with fluorine or cyano groups is an effective strategy to lower the LUMO energy level further, promoting n-type (electron-transporting) behavior and improving charge carrier mobility. kaust.edu.sanih.govrsc.org A copolymer of a fused donor unit (CDTT) with a benzothiadiazole acceptor functionalized with one cyano and one fluorine group (FCNBT) demonstrated a significantly improved electron mobility of 0.4 cm² V⁻¹ s⁻¹, compared to just 0.031 cm² V⁻¹ s⁻¹ for a dicyano-functionalized equivalent, highlighting the importance of subtle molecular engineering. kaust.edu.sa These materials are key to developing flexible, solution-processed electronic devices. nih.gov

PolymerDonor UnitAcceptor UnitHOMO (eV)LUMO (eV)Electron Mobility (µₑ)Reference
PCDTT-DCNBTCDTTDicyanobenzothiadiazole (DCNBT)--0.031 cm² V⁻¹ s⁻¹ kaust.edu.sa
PCDTT-FCNBTCDTTFluorocyanobenzothiadiazole (FCNBT)--0.4 cm² V⁻¹ s⁻¹ kaust.edu.sa
PCDTT-NO₂FBTCDTTFluoronitrobenzothiadiazole (NO₂FBT)--0.024 cm² V⁻¹ s⁻¹ kaust.edu.sa
P1 (BTZI-TRTOR)Alkoxy-bithiopheneBenzothiadiazole-dicarboxylicimide (BTZI)-5.01-3.960.015 cm² V⁻¹ s⁻¹ nih.gov
P3 (BTZI-BTzOR)Alkoxy-bithiazoleBenzothiadiazole-dicarboxylicimide (BTZI)-5.20-4.280.033 cm² V⁻¹ s⁻¹ nih.gov

Redox-Active Components in Energy Storage Systems (e.g., Flow Batteries)

Derivatives of 2,1,3-benzothiadiazole have been identified as highly promising redox-active organic materials (ROMs) for next-generation energy storage, particularly in non-aqueous redox flow batteries (RFBs). researchgate.netacs.org In these systems, BTD-based molecules typically function as the anolyte, the component that stores negative charge. acs.orgresearchgate.net

The suitability of 2,1,3-benzothiadiazole for this application stems from a combination of favorable properties, including high solubility in organic solvents, a low redox potential, and rapid electrochemical kinetics. researchgate.netacs.org A key advantage is the exceptional stability of its radical anion (the charged state). iu.edu This stability is attributed to the extensive delocalization of the negative charge across the heterocyclic ring system, which minimizes degradation reactions and leads to excellent cyclability and stable cell performance, even at high ROM concentrations (>0.5 M). researchgate.netacs.org

Systematic studies involving the addition of various electron-donating or electron-withdrawing groups to the BTD scaffold have been conducted to understand structure-property relationships. researchgate.netiu.edu These modifications allow for the fine-tuning of the molecule's redox potential and stability, which is crucial for designing energy-dense and long-lasting organic flow batteries. researchgate.netdb-thueringen.denih.gov

CompoundRedox Potential (vs Ag/Ag⁺)Key PropertyApplicationReference
2,1,3-BenzothiadiazoleLowHigh radical anion stability, high solubilityAnolyte in non-aqueous RFB researchgate.netacs.org
5-Trifluoromethyl-2,1,3-benzothiadiazole-1.356 V-Anolyte in non-aqueous RFB iu.edu
5-Methoxy-2,1,3-benzothiadiazole-1.681 V-Anolyte in non-aqueous RFB iu.edu

Applications in Medicinal Chemistry and Biological Sciences

Pharmacological Activity Investigations

Research into the pharmacological profile of benzothiadiazole derivatives has revealed significant potential across various therapeutic areas, including infectious diseases and oncology.

The benzothiazole (B30560) and benzothiadiazole scaffolds are of considerable interest in the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance. semanticscholar.orgresearchgate.net Derivatives of these core structures have been evaluated against a range of pathogenic bacteria. For instance, studies on various 5-substituted ethyl-ureabenzothiazoles demonstrated potent antibacterial activity against Staphylococcus aureus. mdpi.com Similarly, other research has focused on the synthesis of benzothiazole derivatives and their evaluation against both Gram-positive bacteria like S. aureus and Gram-negative bacteria such as Escherichia coli. semanticscholar.orgnih.gov

While the broader class of benzothiadiazoles has shown promise, specific minimum inhibitory concentration (MIC) data for 2,1,3-Benzothiadiazole-5-carboxylic acid against Staphylococcus aureus and Escherichia coli are not extensively detailed in the currently reviewed scientific literature. Therefore, a data table for its specific activity cannot be generated at this time.

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health challenge, necessitating the search for new antifungal agents. Thiazole-containing compounds have emerged as a promising area of research in this field. nih.govresearchgate.net Studies on newly synthesized thiazole (B1198619) derivatives have demonstrated very strong antifungal effects against clinical isolates of C. albicans, with activities comparable or even superior to established antifungal drugs like nystatin. nih.govresearchgate.net The mechanism of action for some of these derivatives is believed to involve disruption of the fungal cell wall or cell membrane. nih.govresearchgate.net

However, specific studies detailing the antifungal properties and minimum inhibitory concentration (MIC) values of this compound against Candida albicans are not available in the reviewed literature. Consequently, a data table of its specific antifungal efficacy cannot be provided.

The development of novel anticancer agents remains a primary focus of medicinal chemistry. Heterocyclic compounds, including derivatives of 1,3,4-thiadiazole (B1197879) and benzothiazole, have shown notable cytotoxic effects against various cancer cell lines. researchgate.netekb.eg Research has demonstrated that certain benzothiazole-incorporated 1,3,4-oxadiazole (B1194373) derivatives exhibit potent cytotoxicity against the MCF-7 human breast cancer cell line. ekb.eg In other studies, thiazole derivatives incorporating a phthalimide (B116566) structure were found to be highly potent against MCF-7 cells, with evidence suggesting that their cytotoxic activity is related to the induction of apoptosis. nih.gov Similarly, various derivatives have been tested for their inhibitory effects on the HeLa cervical cancer cell line. researchgate.net

Despite the promising anticancer potential of the broader benzothiadiazole and benzothiazole classes, specific IC50 values detailing the cytotoxic and apoptosis-inducing activity of this compound against MCF-7 and HeLa cell lines are not specified in the reviewed scientific literature. Therefore, a data table of its specific anticancer activity cannot be compiled.

Pantothenate synthetase (PS) is a crucial enzyme in the pantothenate (vitamin B5) biosynthesis pathway, which is essential for many bacteria, including Mycobacterium tuberculosis (MTB), but is absent in mammals. nih.govnih.gov This makes PS an attractive and selective target for the development of novel antibacterial drugs. nih.govnih.govsemanticscholar.org

Research has been directed towards identifying inhibitors of MTB PS. One study reported the synthesis and evaluation of derivatives based on this compound as inhibitors of this enzyme. An analogue from this series demonstrated significant activity against the tested MTB strain, along with strong binding affinity in molecular docking studies with the PS active site. nih.gov These findings highlight the potential of the this compound scaffold as a basis for developing new antitubercular agents targeting pantothenate synthetase.

Table 1: Inhibitory Activity of a this compound Analogue against Mycobacterium tuberculosis nih.gov
CompoundTarget EnzymeOrganismActivity (MIC)Binding Affinity (Ki)
Analogue 28Pantothenate Synthetase (PS)Mycobacterium tuberculosis28.62 µM8.45 µM

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental to drug discovery and development. For the benzothiadiazole class, these mechanisms are diverse and target-specific.

The biological actions of 2,1,3-benzothiadiazole (B189464) derivatives stem from their interaction with specific biomolecules, leading to the modulation of cellular pathways.

In the context of enzyme inhibition, analogues of this compound are designed to act as inhibitors of enzymes like pantothenate synthetase. The mechanism involves mimicking the structure of the natural reaction intermediate, pantoyl adenylate, thereby binding tightly to the enzyme's active site and blocking its catalytic function. nih.gov This competitive inhibition disrupts an essential metabolic pathway in pathogens like M. tuberculosis. nih.govnih.gov

For the anticancer effects observed in related benzothiazole derivatives, the primary mechanism often involves the induction of apoptosis. nih.gov Studies on certain thiazole-phthalimide conjugates suggest they trigger the intrinsic apoptotic pathway. This is evidenced by the fragmentation of DNA and the activation of key executioner enzymes like caspase-3. nih.gov

The antimicrobial activity of the broader class of benzothiazole compounds has been linked to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. semanticscholar.orgmdpi.com By inhibiting these topoisomerases, the compounds prevent bacterial proliferation.

Role of Intramolecular Charge-Transfer in Biological Effects

The photophysical properties of 2,1,3-benzothiadiazole derivatives, which are fundamental to their biological applications, are largely governed by the phenomenon of intramolecular charge-transfer (ICT). rsc.orgmdpi.com The 2,1,3-benzothiadiazole core functions as a potent electron-accepting (acceptor) unit. mdpi.comresearchgate.net When this acceptor core is linked through a π-conjugated system to an electron-donating (donor) moiety, a donor-acceptor (D-A) molecular architecture is formed. mdpi.commdpi.com

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the donor unit, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the benzothiadiazole acceptor unit. This light-induced redistribution of electron density from the donor to the acceptor is known as intramolecular charge-transfer. rsc.orgmdpi.com

This ICT characteristic is critical for tuning the optical and electronic properties of the molecule. For instance, strong ICT interactions lead to polymers with narrow energy bandgaps and consequently, very broad absorption spectra that can range from 350 to 1400 nm. nih.gov The efficiency of ICT and the resulting difference in the dipole moment between the molecule's ground state and its excited state are directly responsible for its nonlinear optical properties and fluorescence characteristics. rsc.org By strategically selecting different donor units to pair with the benzothiadiazole acceptor, researchers can precisely modulate these properties, leading to the development of fluorescent probes and other agents with tailored biological activities. mdpi.comrsc.org

Biomedical Imaging and Diagnostic Probes

The distinct photophysical characteristics of 2,1,3-benzothiadiazole derivatives, particularly their strong fluorescence and high photostability, have positioned them as versatile scaffolds for the creation of advanced probes for biomedical imaging and diagnostics. researchgate.netmdpi.com

Fluorescent Probes for Live Cell Imaging

Derivatives of 2,1,3-benzothiadiazole have been engineered into novel fluorescent probes for live-cell imaging applications. researchgate.netnih.gov In studies using a confluent monolayer of human stem cells, newly designed probes containing the 2,1,3-benzothiadiazole core were successfully tested and demonstrated superior performance compared to commercially available dyes such as DAPI. researchgate.netnih.gov These compounds are noted for their high luminescence efficiency and significant stability, making them attractive alternatives for cellular imaging. researchgate.net The development of these probes has also extended to creating systems that can detect specific analytes, such as hydrogen peroxide, within living cells. nih.gov

Selective Staining of Nuclear dsDNA

Specific molecular architectures incorporating the 2,1,3-benzothiadiazole unit have been shown to selectively target and stain nuclear double-stranded DNA (dsDNA). researchgate.net Symmetric derivatives of benzothiadiazole, in particular, have been found to enable high-quality imaging and selective staining of nuclear dsDNA within human stem cells. researchgate.net These probes exhibit large Stokes shifts and high stability, which are advantageous properties for fluorescence microscopy, representing a significant improvement over some commercial imaging agents. researchgate.net

Mitochondrial Marker Development

The versatility of the 2,1,3-benzothiadiazole scaffold has been leveraged in the rational design of fluorescent probes that selectively stain mitochondria in living cells. nih.govresearchgate.net A series of novel benzothiadiazole derivatives were synthesized and applied in imaging experiments on mammalian cancer cell lines (MCF-7), demonstrating impressive cellular selectivity for mitochondria. nih.govresearchgate.net

One particularly effective probe, named Splendor, was developed from this research. When compared with the commercially available MitoTracker Red through co-staining experiments, Splendor exhibited markedly better mitochondrial selection, superior fluorescence intensity, and enhanced chemical stability. nih.gov This new marker proved effective for mitochondrial imaging and tracking dynamic changes throughout the entire cellular division cycle. nih.gov Molecular docking calculations suggest a potential targeting mechanism involving the mitochondrial protein adenine (B156593) nucleotide translocase, which may explain the high mitochondrial selectivity of Splendor. nih.gov

Probe NameTarget OrganelleCell LineKey Advantages Over Commercial Probes
Splendor MitochondriaMCF-7Superior selection, higher fluorescence intensity, greater chemical stability
Symmetric BTD Derivatives Nuclear dsDNAHuman Stem CellsHigh-quality imaging, large Stokes shifts, high stability

In Vitro and In Vivo Bioimaging Applications

The application of 2,1,3-benzothiadiazole-based probes extends to a wide range of in vitro and in vivo bioimaging scenarios. By systematically modifying the donor groups attached to the benzothiadiazole acceptor core, researchers have developed a series of fluorophores whose emission colors are tunable across the full visible spectrum, from blue to red (445–672 nm). rsc.org This color-tunability is crucial for multicolor imaging experiments. rsc.org

Furthermore, the development of benzothiadiazole derivatives has been pivotal in advancing second near-infrared (NIR-II) bioimaging technology. scispace.com Fluorophores that operate in the NIR-II window (1000-1700 nm) offer significant advantages for in vivo imaging, including deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible or NIR-I regions. mdpi.comscispace.com This has led to the design of benzothiadiazole-based nanoparticles for applications such as in vivo imaging and photothermal therapy of bladder tumors. mdpi.com

Application AreaKey FeatureAdvantage
In Vitro Full-Color Imaging Tunable emission from blue to redEnables multicolor labeling and tracking of different cellular components simultaneously
In Vivo NIR-II Bioimaging Emission in the 1000-1700 nm rangeDeeper tissue penetration and higher signal-to-background ratio for whole-animal imaging

Structure Activity and Structure Property Relationships

Correlating Molecular Structure with Photophysical Performance

The photophysical behavior of 2,1,3-benzothiadiazole (B189464) derivatives is intrinsically linked to their molecular structure. The BTD core acts as an electron acceptor, and its properties can be finely tuned by the introduction of various functional groups. nih.gov The carboxylic acid group (-COOH) at the 5-position is an electron-withdrawing group, which further enhances the acceptor character of the BTD moiety.

This electronic modification directly impacts the intramolecular charge transfer (ICT) characteristics of the molecule, which is fundamental to its fluorescence. When paired with electron-donating groups, BTD derivatives can form donor-acceptor (D-A) systems that exhibit strong ICT, leading to red-shifted absorption and emission spectra. The functionalization of the BTD core is a key strategy for tuning its photophysical behavior. nih.gov For instance, creating D–A–D structured molecules by attaching donor groups to the BTD acceptor core is a common design principle for achieving specific emission colors, such as red thermally activated delayed fluorescence (TADF). rsc.org

The photostability of the BTD core makes it a suitable component for applications requiring long-term performance under light exposure, such as in fluorescent sensors and organic light-emitting diodes (OLEDs). mdpi.com The specific placement of the carboxylic acid group can influence these properties by altering the molecule's electronic distribution and potential for intermolecular interactions.

Table 8.1: Influence of Structural Modification on Photophysical Properties of Benzothiadiazole Derivatives

Compound/Modification Role of Moiety Effect on Photophysical Properties Application Area
2,1,3-Benzothiadiazole (BTD) Core Electron Acceptor Base for fluorescent materials; photostable. mdpi.com OLEDs, Sensors mdpi.com
BTD with Donor Groups (e.g., Amines) Forms D-A-D Structure Red-shifts emission, enables TADF. rsc.org Red OLEDs rsc.org
BTD with -COOH Group Enhances Acceptor Nature Modulates ICT, can serve as an anchoring group. Dye-Sensitized Solar Cells, Sensors

| Coordination to Metal Ions (e.g., Zn, Cu) | Forms Metal Complexes | Alters coordination modes and creates diverse photophysical properties. nih.gov | Luminescent Materials nih.gov |

Relating Structural Modifications to Enhanced Biological Activity

Benzothiadiazole and its related benzothiazole (B30560) scaffolds are prevalent in compounds exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. pcbiochemres.comnih.gov Structural modifications are key to enhancing the potency and selectivity of these compounds.

The introduction of a carboxylic acid group can significantly impact biological activity through several mechanisms. It can alter the molecule's polarity, affecting its ability to cross cell membranes. More importantly, the carboxylic acid can act as a hydrogen bond donor and acceptor, or as a coordination site for metal ions in enzymes, thereby facilitating strong interactions with a biological target.

Research on related benzothiazole structures has demonstrated the importance of the carboxylic acid moiety. For example, in a study of benzothiazole derivatives designed as antioxidants, the presence of a carboxylic acid group at position 6 was a key structural feature. Specifically, the compound 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid was synthesized and evaluated for its biological properties, highlighting the strategy of incorporating this functional group to modulate activity. nih.gov Similarly, other studies have shown that benzothiazole derivatives containing carboxylic acid groups exhibit potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com

Table 8.2: Effect of Carboxylic Acid Group on Biological Activity

Compound Scaffold Structural Modification Resulting Biological Activity Mechanism of Action
Benzothiazole Addition of -COOH at C6 Antifungal and antioxidant activity. nih.gov Not specified
Benzothiazole Addition of α-substituted carboxylic acid Potent antibacterial activity against S. aureus, S. pyogenes, and H. influenzae. mdpi.com Inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com

| 2-Aminothiazole | Phenylamide derivative of carboxylic acid | High antiproliferative potency on human leukemia cells. nih.gov | Not specified |

Rational Design Principles for Targeted Applications

The rational design of molecules based on the 2,1,3-benzothiadiazole scaffold allows for the development of materials with tailored properties for specific, high-performance applications. nih.gov The inclusion of a carboxylic acid group is a deliberate design choice to impart specific functionalities.

In the field of organic electronics, BTD is a prized building block for semiconductors and emitters. nih.govresearchgate.net The rational design of a multifunctional BTD derivative for use in organic photonics and electronics might involve synthesizing a molecule that can act as both an optical waveguide and a p-type semiconductor in an organic field-effect transistor (OFET). nih.gov

For applications such as dye-sensitized solar cells (DSSCs), the carboxylic acid group plays a crucial role as an anchoring group. It allows the dye molecule to bind strongly to the surface of a semiconductor substrate (like TiO₂), ensuring efficient electron injection from the photo-excited dye into the semiconductor's conduction band. Theoretical studies on related dye sensitizers often incorporate carboxylic acid or cyanoacrylic acid as the electron-accepting and anchoring unit to optimize performance. mdpi.com This principle is directly applicable to 2,1,3-Benzothiadiazole-5-carboxylic acid, where the -COOH group is perfectly positioned to serve this function.

Table 8.3: Rational Design Strategies for Benzothiadiazole Derivatives

Target Application Design Principle Structural Modification Resulting Function/Property
Organic Electronics (OFETs, Waveguides) Create multifunctional p-type semiconductor Synthesize multidonor BTD derivative. nih.gov High hole mobility, light transmission. nih.govresearchgate.net
Red OLEDs Induce Thermally Activated Delayed Fluorescence (TADF) Create D-A-D structure with BTD as acceptor. rsc.org Efficient red emission. rsc.org
Dye-Sensitized Solar Cells (DSSCs) Ensure efficient electron injection and surface binding Incorporate a -COOH anchoring group. mdpi.com Covalent attachment to semiconductor surface.

| Optical Sensors | Modulate fluorescence in response to analytes | Functionalize BTD core to create binding sites. mdpi.com | Chromogenic or fluorogenic detection of ions or molecules. mdpi.com |

Future Perspectives and Research Directions

Innovations in Synthetic Methodologies

Future advancements in the application of 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives are intrinsically linked to the development of more efficient, selective, and sustainable synthetic methods. While traditional cross-coupling reactions like Suzuki and Stille have been instrumental, emerging strategies are set to revolutionize the synthesis of functionalized BTD molecules. mdpi.comnih.gov

A significant area of innovation lies in the direct C-H functionalization of the benzothiadiazole core. acs.orgdiva-portal.orgnih.gov This approach avoids the pre-functionalization steps typically required for cross-coupling reactions, thereby reducing waste and improving atom economy. acs.org Recent studies have demonstrated the use of iridium-catalyzed C-H borylation to regioselectively introduce a boryl group at the C5 position of the BTD ring. acs.orgdiva-portal.orgnih.gov This 5-boryl BTD serves as a versatile intermediate that can be readily converted to the carboxylic acid, among other functional groups. nih.gov This methodology not only simplifies the synthesis but also opens avenues for creating a diverse library of C5-substituted BTDs with systematic variations. diva-portal.org

Furthermore, ortho-directed C-H functionalization, guided by the carboxylic acid group itself, presents another promising route. acs.orgnih.gov Techniques such as ruthenium-catalyzed arylation can selectively functionalize the C4 position, offering precise control over the molecular architecture. nih.gov The development of novel catalytic systems that allow for sequential and site-selective C-H functionalization at various positions on the BTD ring will be a key research focus. diva-portal.org These advanced synthetic tools will enable the creation of complex BTD-based molecules that were previously inaccessible, paving the way for new materials with tailored properties.

Synthetic MethodologyDescriptionKey Advantages
Direct C-H Borylation Iridium-catalyzed introduction of a boryl group at the C5 position of the BTD core, which can then be converted to a carboxylic acid.High regioselectivity, avoids pre-functionalization, provides a versatile building block for further derivatization. acs.orgdiva-portal.orgnih.gov
Ortho-Directed C-H Functionalization The carboxylic acid group directs a catalyst (e.g., Ruthenium) to functionalize the adjacent C4 position.Precise control over substitution patterns, enabling the synthesis of highly specific isomers. acs.orgnih.gov
Flow Chemistry Continuous synthesis of BTD derivatives in a flow reactor.Improved safety, scalability, and reaction control; potential for automated high-throughput synthesis.
Photocatalysis Using light to drive C-H functionalization and other coupling reactions under mild conditions.Environmentally friendly, high functional group tolerance, access to unique reaction pathways.

Advanced Characterization Techniques for Excited State Dynamics

A deep understanding of the photophysical processes that occur in this compound derivatives upon light absorption is crucial for optimizing their performance in optoelectronic and biomedical applications. Future research will increasingly rely on sophisticated spectroscopic techniques to probe the intricate dynamics of their excited states on ultrafast timescales.

Femtosecond transient absorption (fs-TA) spectroscopy and time-resolved fluorescence spectroscopy are powerful tools for mapping the evolution of excited states. rsc.orgacs.orgrsc.org These techniques can track processes like intramolecular charge transfer (ICT), which is a hallmark of many BTD-based donor-acceptor systems and is responsible for their large Stokes shifts. rsc.orgrsc.org For instance, studies on related BTD derivatives have revealed that ICT can occur on a sub-picosecond timescale (around 300 fs), followed by slower conformational changes like phenyl twisting in approximately 6 ps. rsc.org

Future investigations will likely employ a combination of these techniques to unravel more complex photophysical phenomena. For example, femtosecond two-photon absorption spectroscopy can provide insights into the electronic transitions and charge redistribution in push-pull poly(fluorene) derivatives containing benzothiadiazole units. mdpi.com By systematically studying how solvent polarity and structural modifications influence these ultrafast processes, researchers can gain a comprehensive picture of the structure-property relationships that govern the excited-state behavior of these molecules. acs.orgrsc.org This knowledge is essential for designing next-generation materials with enhanced fluorescence quantum yields, tunable emission wavelengths, and optimized charge separation efficiencies.

Characterization TechniqueInformation GainedTimescale
Femtosecond Transient Absorption (fs-TA) Spectroscopy Tracks the formation and decay of excited states, identifies intermediate species (e.g., charge transfer states, triplet states). acs.orgrsc.orgFemtoseconds to nanoseconds
Time-Resolved Fluorescence Spectroscopy Measures the lifetime of fluorescent excited states, reveals the presence of different emitting species or conformational relaxation. rsc.orgresearchgate.netPicoseconds to nanoseconds
Femtosecond Emission Spectroscopy Directly observes the evolution of the emission spectrum over time, tracking processes like ICT and solvent relaxation. rsc.orgFemtoseconds to picoseconds
Two-Photon Absorption (2PA) Spectroscopy Characterizes the nonlinear optical properties, crucial for applications in bioimaging and photodynamic therapy. mdpi.comFemtoseconds

Development of Novel Materials with Tailored Optoelectronic Properties

This compound is a prime building block for creating novel organic materials with properties precisely tuned for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.compolyu.edu.hk The strong electron-accepting nature of the BTD core, combined with the versatile anchoring capabilities of the carboxylic acid group, allows for the systematic design of donor-acceptor molecules and polymers. polyu.edu.hkresearchgate.net

In the realm of OSCs, the BTD unit has been successfully incorporated into numerous high-performance polymers. nih.gov By modifying the BTD core, for example, by fusing it with a dicarboxylic imide group, researchers can create even stronger electron-accepting units. nih.govacs.org This strategy leads to polymers with narrower bandgaps (as low as 0.92 eV) and lower-lying LUMO levels, which are beneficial for absorbing a broader range of the solar spectrum and facilitating efficient charge separation. nih.govacs.org Future work will focus on synthesizing new polymers based on this compound that can be processed without the need for additives or annealing steps, simplifying device fabrication and reducing manufacturing costs. nih.gov

For OLED applications, the focus will be on designing BTD derivatives that exhibit high fluorescence quantum yields and tunable emission colors. mdpi.com By strategically attaching different donor groups to the BTD-5-carboxylic acid core, it is possible to achieve emission spanning the entire visible spectrum, from blue to red. rsc.org Furthermore, the development of materials exhibiting aggregation-induced emission enhancement (AIEE) is a particularly exciting direction, as it can overcome the common problem of aggregation-caused quenching in the solid state. rsc.org

Application AreaDesign StrategyDesired Property
Organic Solar Cells (OSCs) Incorporating BTD-5-carboxylic acid derivatives into donor-acceptor polymers.Narrow bandgap for broad solar absorption, optimized HOMO/LUMO levels for efficient charge transfer. nih.govnih.govrsc.org
Organic Light-Emitting Diodes (OLEDs) Synthesizing D-A-D fluorophores with a BTD core.High fluorescence quantum yield, full-color tunable emission, aggregation-induced emission enhancement (AIEE). mdpi.comrsc.org
Organic Field-Effect Transistors (OFETs) Designing polymers with strong intermolecular π-π stacking.High charge carrier mobility, good environmental stability. polyu.edu.hk
Fluorescent Sensors Attaching specific recognition moieties to the BTD-5-carboxylic acid scaffold.High sensitivity and selectivity for target analytes (ions, molecules). mdpi.com

Exploration of New Therapeutic Avenues and Diagnostic Tools

The favorable photophysical properties of 2,1,3-benzothiadiazole (B189464) derivatives, such as large Stokes shifts and high quantum yields, make them excellent candidates for the development of advanced biomedical tools. researchgate.netnih.gov The carboxylic acid functionality at the 5-position provides a convenient handle for bioconjugation, allowing these fluorescent cores to be attached to targeting moieties or incorporated into larger biological probes.

A major area of future research will be the continued development of BTD-based fluorescent probes for high-resolution bioimaging. acs.orgnih.gov These probes can be designed to selectively accumulate in specific cellular organelles, such as the mitochondria or lipid droplets, enabling the visualization of cellular processes in real-time. nih.govacs.org The development of BTD-based probes that emit in the near-infrared (NIR) window is particularly promising, as longer wavelength light can penetrate deeper into biological tissues with reduced scattering and autofluorescence. mdpi.com Metal-organic frameworks (MOFs) incorporating BTD-dicarboxylic acid ligands are also emerging as novel platforms for sensing and bioimaging, for instance, in the detection of metal ions in living cells. acs.org

Beyond diagnostics, BTD derivatives are being explored for their therapeutic potential. Studies have indicated that certain benzothiadiazole compounds exhibit significant anticancer activity. nih.gov Future research will focus on synthesizing and screening libraries of this compound derivatives to identify lead compounds with high efficacy and selectivity against various cancer cell lines. The integration of the BTD fluorophore with a therapeutic agent into a single "theranostic" molecule is another exciting prospect, allowing for simultaneous imaging and treatment.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis and characterization is becoming indispensable for the rapid discovery and optimization of new materials based on this compound. nih.govresearchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the electronic and optical properties of BTD derivatives before they are synthesized. nih.gov

Computational studies can accurately model key parameters such as HOMO and LUMO energy levels, absorption and emission spectra, and excited-state dipole moments. researchgate.netacs.org This predictive power allows researchers to perform virtual screening of large libraries of candidate molecules and identify those with the most promising properties for a given application. For example, DFT calculations can help rationalize the observed optoelectronic properties of a series of BTD-based small molecules and guide the design of new derivatives with improved performance. mdpi.comnih.gov

The future will see an even tighter integration of computational and experimental workflows. High-throughput virtual screening, guided by machine learning algorithms, could rapidly identify novel BTD structures with desired target properties. These computational "hits" can then be prioritized for synthesis and experimental validation, significantly accelerating the materials discovery cycle. This integrated approach will be crucial for tackling the complex design challenges associated with developing next-generation materials for energy, electronics, and healthcare.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 2,1,3-Benzothiadiazole-5-carboxylic acid in laboratory settings?

  • Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from light and moisture. Use airtight containers to prevent degradation, as prolonged storage may increase hazardous properties . Always handle under a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its potential toxicity and irritant properties . Conduct regular stability checks if stored long-term, and dispose of degraded material via certified hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and carboxylic acid group. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-N vibrations in the benzothiadiazole ring at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) should be used to verify molecular weight (180.184 g/mol) and purity .

Q. What purification methods are recommended for isolating this compound after synthesis?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., dimethylformamide or acetone) is effective due to the compound’s moderate solubility. For impurities with similar polarity, column chromatography on silica gel with a gradient elution (e.g., hexane/ethyl acetate) can achieve high purity (>97%) . Monitor purity via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in carboxylation reactions?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) to minimize side reactions. Optimize reaction temperature (70–90°C) and stoichiometry of reagents (e.g., 1.2 equivalents of CO₂ source). Monitor reaction progress via in-situ FTIR to track carboxylic acid formation. Post-synthesis, acidify the mixture (pH ≤3) to precipitate the product and improve yield .

Q. How should discrepancies in reported reactivity of this compound in nucleophilic substitutions be addressed?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., anhydrous solvents, inert gas). Use ¹H NMR to identify byproducts (e.g., esterification or decarboxylation derivatives). If reactivity varies, assess the impact of trace metal contaminants (e.g., via ICP-MS) or moisture content. Cross-validate findings using computational models (DFT) to predict reaction pathways .

Q. What computational modeling approaches predict the electrochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron affinity and HOMO-LUMO gaps, critical for applications in organic electronics. Solvent effects (e.g., dielectric constant of DMSO) should be incorporated via the Polarizable Continuum Model (PCM). Validate predictions against cyclic voltammetry data to correlate theoretical and experimental redox potentials .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradability and toxicity. Conduct acute toxicity assays (e.g., Daphnia magna LC50 tests) under OECD guidelines. For degradation analysis, perform photolysis studies (UV-Vis irradiation) and monitor breakdown products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.